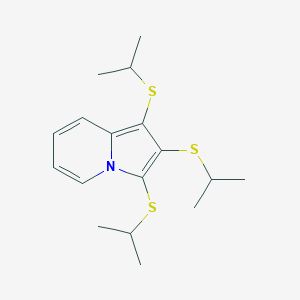

1,2,3-Tris(isopropylthio)indolizine

Description

Significance of Indolizine (B1195054) Scaffolds in Advanced Chemical Research

Indolizine, a bicyclic aromatic compound composed of a fused pyridine (B92270) and pyrrole (B145914) ring, is an isomer of the more commonly known indole. This structural arrangement results in a 10-π electron system that imparts distinct chemical and physical properties. The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.

The significance of the indolizine framework is underscored by the diverse pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and enzymatic inhibitory activities. researchgate.netnih.gov For instance, certain functionalized indolizines have shown potent antiproliferative effects against various human tumor cell lines, with mechanisms of action that include the inhibition of tubulin polymerization and disruption of EGFR signaling. mdpi.comnih.gov

Beyond its therapeutic potential, the conjugated planar structure of indolizine endows it with notable photophysical properties. This has led to investigations into their use as fluorescent probes for biological imaging and as materials for organic light-emitting devices (OLEDs). rsc.org The inherent fluorescence of the indolizine core, which can be tuned by the introduction of various substituents, makes it a versatile tool in materials science. researchgate.net The combination of profound biological activity and intriguing photophysical characteristics ensures that the indolizine scaffold remains a subject of intensive research. rsc.org

Specific Context of Polysubstituted Indolizines in Contemporary Organic Chemistry

The functionalization of the indolizine core at multiple positions gives rise to polysubstituted derivatives, which are central to contemporary organic chemistry for several reasons. The introduction of various substituents allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity and physical characteristics. mdpi.com The development of novel synthetic methodologies to access these complex structures with high efficiency and regioselectivity is an active area of research. rsc.org

Modern synthetic strategies for preparing polysubstituted indolizines are diverse and sophisticated. Classic methods like the Tschitschibabin reaction are still in use, but numerous new pathways have been developed, including 1,3-dipolar cycloaddition reactions, transition metal-catalyzed cross-coupling and cyclization reactions, and multi-component one-pot procedures. ynu.edu.cnorganic-chemistry.org These advanced synthetic tools not only facilitate the creation of libraries of diverse indolizine derivatives for biological screening but also enable the construction of highly complex molecular architectures. ijettjournal.org The ability to introduce a wide range of functional groups onto the indolizine skeleton is crucial for establishing structure-activity relationships (SAR), which is a key aspect of rational drug design. nih.gov

Rationale for Investigating 1,2,3-Tris(isopropylthio)indolizine in Depth

The specific rationale for an in-depth investigation of this compound stems from the broader interest in exploring new chemical spaces within the indolizine family. The introduction of sulfur-containing functional groups, such as thioethers, into bioactive scaffolds is a well-established strategy in medicinal chemistry. Thioether moieties can influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. researchgate.net

The presence of three isopropylthio groups on the pyrrole ring of the indolizine core would be expected to significantly alter its electronic and steric profile. This substitution pattern could lead to novel biological activities or enhanced potency compared to other indolizine derivatives. Furthermore, the sulfur atoms in the thioether linkages could act as coordination sites for metal ions or participate in hydrogen bonding, potentially leading to unique mechanisms of action. From a materials science perspective, the introduction of sulfur atoms might also modulate the photophysical and electronic properties of the indolizine core.

Despite this general rationale, it is crucial to note that a thorough review of the current scientific literature reveals a significant lack of specific research focused on this compound. While the synthesis and properties of various other 1,2,3-trisubstituted indolizines are documented, detailed research findings, including synthetic methods, characterization data, and biological or physical properties for this particular compound, are not available in publicly accessible scientific databases and peer-reviewed publications.

Due to the absence of specific research data for this compound, it is not possible to provide a detailed and scientifically accurate account of its research findings as stipulated by the subsequent sections of the requested outline. The information presented in this introductory section is based on the well-established knowledge of the broader class of indolizine compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

139259-99-7 |

|---|---|

Molecular Formula |

C17H25NS3 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

1,2,3-tris(propan-2-ylsulfanyl)indolizine |

InChI |

InChI=1S/C17H25NS3/c1-11(2)19-15-14-9-7-8-10-18(14)17(21-13(5)6)16(15)20-12(3)4/h7-13H,1-6H3 |

InChI Key |

SLDSMCNJAIQIOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=C2C=CC=CN2C(=C1SC(C)C)SC(C)C |

Origin of Product |

United States |

Elucidating Reactivity and Transformation Pathways of 1,2,3 Tris Isopropylthio Indolizine

Pericyclic Reactions: [8+2] Cycloaddition of Indolizines with Dienophiles

The indolizine (B1195054) system, with its tetraene-like character, is known to participate in [8+2] cycloaddition reactions, where it acts as an 8π-electron component, reacting with dienophiles (2π-electron components) to form cycl[3.2.2]azine derivatives. proquest.commdpi.com This reaction is a powerful tool for constructing complex polycyclic aromatic systems. Research has confirmed that 1,2,3-Tris(isopropylthio)indolizine readily undergoes this type of cycloaddition with acetylenic dienophiles, highlighting the robustness of the indolizine core's ability to engage in pericyclic reactions even when heavily substituted. mdpi.com

Mechanistic Considerations in [8+2] Cycloadditions

The mechanism of the [8+2] cycloaddition of indolizines has been a subject of theoretical and experimental investigation. proquest.comnih.gov Generally, three primary pathways are considered plausible, with the preferred route often depending on the specific substituents on both the indolizine and the dienophile. researchgate.net

Concerted One-Step Mechanism: This pathway involves a single, concerted transition state where all new bonds are formed simultaneously. It is generally favored for reactions involving non-polar dienophiles and unsubstituted or symmetrically substituted indolizines. mdpi.com

Stepwise Ionic Mechanism (Type I): This two-step process begins with an electrophilic attack by the dienophile on the most electron-rich position of the indolizine (typically C-3). proquest.commdpi.com This forms a zwitterionic intermediate, which then undergoes a subsequent nucleophilic ring closure to yield the final cycloadduct.

Stepwise Ionic Mechanism (Type II): An alternative stepwise pathway can be initiated by a nucleophilic attack from the indolizine onto a highly electrophilic dienophile, again proceeding through a zwitterionic intermediate before cyclization.

The specific mechanism for this compound is not definitively established but would be influenced by the strong electron-donating nature of the sulfur substituents.

Influence of Isopropylthio Substituents on Cycloaddition Regio- and Stereoselectivity

While the C-1 and C-3 positions are the typical sites of initial interaction in many indolizine cycloadditions, the substitution pattern in this compound necessitates a reaction pathway that engages the entire 8π system. The electron-donating nature of the substituents is expected to lower the activation energy for the cycloaddition. In reactions with unsymmetrical dienophiles, these substituents would play a crucial role in directing the regioselectivity of the addition, although specific studies on this aspect for this particular compound are limited. The steric bulk of the isopropyl groups could also influence the stereochemical outcome of the reaction, potentially favoring the formation of one diastereomer over another by directing the approach of the dienophile.

| Indolizine Reactant | Dienophile | Product Type | Reference |

|---|---|---|---|

| This compound | Acetylenic Dienophile (e.g., DMAD) | Substituted Cycl[3.2.2]azine | mdpi.com |

Oxidative Coupling Reactions Facilitated by Sulfur Groups

The presence of multiple thioether functionalities in this compound introduces the potential for oxidative coupling reactions. Thioethers are known to be susceptible to oxidation, often by reactive oxygen species (ROS), which can convert the sulfur atom into a more polar sulfoxide (B87167) or sulfone. nih.gov This transformation from a hydrophobic thioether to a hydrophilic sulfoxide can dramatically alter the molecule's properties. nih.gov

While direct intermolecular oxidative coupling of this compound itself is not extensively documented, related systems demonstrate the feasibility of such pathways. For instance, 2-arylindolizines can undergo oxidative coupling with thiols at the C-3 position, mediated by photoredox catalysts like eosin (B541160) Y under an air atmosphere, to form C-S bonds. researchgate.net This suggests that the indolizine core is stable to certain oxidative conditions that activate C-H bonds for C-S coupling. Furthermore, the general oxidation of thiols to disulfides is a common transformation, often proceeding under mild conditions with oxidants like dimethyl sulfoxide (DMSO). biolmolchem.com It is plausible that under specific catalytic conditions, the sulfur atoms in this compound could mediate or participate in oxidative processes, potentially leading to dimerization or polymerization through disulfide linkages if C-S bond cleavage were induced.

Directed Functionalization Strategies Leveraging Sulfur Atoms

The sulfur atoms in the isopropylthio groups serve as versatile handles for further functionalization of the indolizine core. Thioethers can be involved in a range of transformations that allow for the introduction of new functional groups or the modification of the electronic properties of the molecule. acsgcipr.org

Nucleophilic Substitution and Subsequent Transformations on Sulfur Centers

The sulfur atoms in thioethers are nucleophilic and can react with electrophiles. libretexts.org For example, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org This transformation converts the neutral thioether into a positively charged sulfonium ion, which can then act as a leaving group in subsequent nucleophilic substitution reactions. This provides a potential, albeit challenging, pathway to replace the isopropylthio groups with other functionalities.

Alternatively, the concept of "umpolung" or reverse polarity can be applied, where the sulfur atom itself acts as an electrophile. acsgcipr.org If the thioether is activated with a suitable leaving group attached to the sulfur, it can be attacked by carbon-based nucleophiles like Grignard reagents or organolithium species. acsgcipr.org More commonly, transformations involve the oxidation of the thioether to a sulfoxide or sulfone. masterorganicchemistry.com These higher oxidation states of sulfur activate adjacent positions and can participate in elimination reactions or be used as directing groups in further synthetic manipulations.

Electrophilic Substitution Patterns and Regioselectivity Analysis

Electrophilic aromatic substitution is a hallmark reaction of electron-rich aromatic systems like indolizine. chim.it The indolizine nucleus is highly susceptible to electrophilic attack, with the highest electron density typically residing at the C-3 position, followed by the C-1 position. proquest.commdpi.com However, in this compound, these primary sites of reactivity are blocked.

Consequently, electrophilic attack must occur on the six-membered pyridine (B92270) ring of the indolizine core (positions C-5, C-6, C-7, and C-8). The regioselectivity of this substitution will be governed by a combination of the inherent reactivity of the indolizine nucleus and the directing effects of the three powerful electron-donating isopropylthio substituents.

Activating/Directing Effects: Alkylthio groups (-SR) are strongly activating and are ortho-, para-directing substituents. libretexts.org In this case, the substituents at C-1, C-2, and C-3 will collectively activate the entire ring system towards electrophilic attack. Their directing effects would be additive:

The C-1 substituent directs towards C-8 (ortho) and C-6 (para).

The C-2 substituent directs towards C-1 (ortho, blocked) and C-3 (ortho, blocked). Its influence on the pyridine ring is less direct.

The C-3 substituent directs towards C-2 (ortho, blocked) and C-5 (a formally "para" relationship across the nitrogen bridge).

Inherent Reactivity of the Indolizine Ring: In the absence of strong directing groups, the C-5 position of the indolizine ring is known to be a site of reactivity, as demonstrated by directed lithiation experiments on 2-substituted indolizines. nih.gov

Considering these factors, the C-5 position emerges as the most likely site for electrophilic attack. It is electronically favored due to the directing effect of the C-3 substituent and is an inherently reactive position on the pyridine moiety of the indolizine core. The C-8 position is another plausible site, being ortho to the C-1 substituent. Steric hindrance from the bulky isopropylthio groups may also play a role in directing the electrophile to the less encumbered positions. wikipedia.org

| Reaction | Electrophile | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-1,2,3-tris(isopropylthio)indolizine | Electronic activation from C-3 substituent; inherent reactivity at C-5. |

| Halogenation | Br⁺, Cl⁺ | 5-Halo-1,2,3-tris(isopropylthio)indolizine | Electronic activation from C-3 substituent; inherent reactivity at C-5. |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-1,2,3-tris(isopropylthio)indolizine | Electronic activation and inherent reactivity at C-5. Steric factors may be significant. |

Comparative Reactivity Studies of this compound with Other Indolizine Derivatives

The reactivity of the indolizine core is significantly influenced by the nature and position of its substituents. The presence of three isopropylthio groups at the 1, 2, and 3-positions of the indolizine ring in this compound imparts distinct reactivity patterns when compared to other indolizine derivatives. This section will explore these differences by examining the electronic and steric effects of the isopropylthio substituents on the principal reaction pathways of the indolizine system, namely cycloaddition reactions and electrophilic substitution.

Influence of Isopropylthio Groups on Cycloaddition Reactions

Indolizines are known to participate in [8+2] cycloaddition reactions with electron-deficient alkynes, a transformation that provides access to cycl[3.2.2]azine systems. The efficiency and conditions of these reactions are highly dependent on the substituents present on the indolizine ring.

Electronic Effects:

The sulfur atoms of the isopropylthio groups possess lone pairs of electrons that can be donated into the π-system of the indolizine ring, thereby increasing its electron density. This electron-donating character enhances the nucleophilicity of the indolizine, making it more reactive towards electron-deficient dienophiles. In comparison, indolizine derivatives bearing electron-withdrawing groups, such as cyano or ester groups, would exhibit reduced reactivity in such cycloadditions due to a decrease in the electron density of the diene system.

Role as Leaving Groups:

A significant feature of the isopropylthio groups, particularly at the 3-position, is their ability to function as leaving groups. In the context of [8+2] cycloaddition reactions, this facilitates a catalyst-free pathway. The reaction of this compound with dienophiles can proceed through an initial cycloaddition followed by the elimination of an isopropylthio group to afford the aromatic cyclazine product. This is in contrast to unsubstituted or alkyl-substituted indolizines which often require an oxidant, such as palladium on carbon (Pd/C) or manganese dioxide (MnO2), to dehydrogenate the initial cycloadduct and achieve aromatization.

| Indolizine Derivative | Substituent Nature | Effect on [8+2] Cycloaddition | Requirement of Oxidant |

| This compound | Electron-donating, Leaving group at C3 | Enhanced reactivity, facilitates aromatization | Not typically required |

| Unsubstituted Indolizine | Neutral | Moderate reactivity | Required |

| 2-Methylindolizine (B1618379) | Electron-donating | Increased reactivity | Required |

| 3-Cyanoindolizine | Electron-withdrawing | Decreased reactivity | May proceed without oxidant via HCN elimination |

Impact on Electrophilic Substitution

Electrophilic substitution is a characteristic reaction of the electron-rich indolizine ring. The preferred sites of substitution are typically the C-3 and C-1 positions of the five-membered ring. The presence of the three isopropylthio groups in this compound fundamentally alters this reactivity profile.

Steric Hindrance:

The bulky isopropyl groups at the 1, 2, and 3-positions create significant steric hindrance around the five-membered ring. This steric congestion effectively shields these positions from attack by electrophiles. In contrast, indolizine and its derivatives with smaller substituents at these positions readily undergo electrophilic substitution. For instance, nitration of 2-methylindolizine can occur at the C-3 or C-1 position depending on the reaction conditions. Such reactions would be highly disfavored for this compound due to the steric bulk of the substituents.

Directing Effects:

While the isopropylthio groups are electron-donating, their steric hindrance is the dominant factor preventing direct electrophilic attack on the five-membered ring. In less substituted indolizines, the electronic effects of substituents play a more significant role in directing the regioselectivity of electrophilic substitution. For example, an electron-donating group at C-2 would further activate the C-1 and C-3 positions towards electrophilic attack.

| Indolizine Derivative | Positions 1, 2, & 3 | Susceptibility to Electrophilic Substitution at C1/C3 | Primary Influencing Factor |

| This compound | Substituted with bulky groups | Low | Steric Hindrance |

| Unsubstituted Indolizine | Unsubstituted | High | Electronic Effects |

| 2-Phenylindolizine | C-2 substituted | High | Electronic and Steric Effects |

| 1,2-Dimethylindolizine | C-1, C-2 substituted | Low at C1, possible at C3 if sterically accessible | Steric Hindrance and Electronic Effects |

Propensity for Oxidative Coupling

The presence of the electron-rich sulfur atoms in the isopropylthio groups can also facilitate oxidative coupling reactions. This provides an alternative transformation pathway that may not be as readily available to indolizine derivatives lacking such functionality. While the specific conditions and products of oxidative coupling for this compound are not extensively detailed in the literature, the inherent electronic properties of the thioether linkages suggest a predisposition to such reactions, potentially leading to the formation of dimeric or polymeric structures under appropriate oxidizing conditions. This contrasts with indolizines bearing substituents that are stable to oxidation, which would not be expected to undergo similar transformations.

Advanced Spectroscopic and Structural Characterization of 1,2,3 Tris Isopropylthio Indolizine and Analogs

Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Molecular Architecture Elucidation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a crystal structure for 1,2,3-Tris(isopropylthio)indolizine is not available in the reviewed literature, analysis of closely related indolizine (B1195054) derivatives provides significant insight into the expected solid-state architecture.

Studies on various substituted indolizines have consistently shown that the indolizine core is nearly planar, a consequence of its aromatic character. mdpi.comresearchgate.net For instance, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate reveals a largely planar indolizine moiety. nih.gov The planarity of the fused ring system is a key feature, although substituents can cause minor deviations.

Table 1: Representative Crystallographic Data for an Analogous Indolizine Derivative

| Parameter | Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| β (°) | 100.372(1) |

| Volume (ų) | 4143.8(4) |

This data is for an analogous compound and is intended to be illustrative of the types of parameters obtained from single-crystal X-ray diffraction.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For complex molecules like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra can be complex and require advanced two-dimensional (2D) techniques for unambiguous assignment.

The complete and accurate assignment of all proton and carbon signals in the NMR spectra of this compound and its analogs is crucial for confirming their proposed structures. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two of the most informative 2D NMR experiments for this purpose. columbia.edu

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward identification of CH, CH₂, and CH₃ groups. columbia.edu In the case of this compound, HSQC would be used to connect the protons of the isopropyl groups (methine and methyl) to their corresponding carbons, as well as the protons on the pyridine (B92270) ring of the indolizine core to their respective carbons.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.eduyoutube.com This is particularly valuable for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected between:

The protons of the isopropyl groups and the carbons of the indolizine ring to which the sulfur atoms are attached (C1, C2, and C3).

The protons on the pyridine ring and the carbons within the indolizine core, helping to confirm the connectivity of the fused ring system.

By combining the information from 1D NMR, HSQC, and HMBC experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts can be achieved. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indolizine Ring Protons | 6.0 - 8.5 | 95 - 140 |

| Isopropyl Methine (CH) | 3.0 - 4.0 | 35 - 45 |

| Isopropyl Methyl (CH₃) | 1.0 - 1.5 | 20 - 25 |

These are estimated ranges based on general values for similar functional groups and indolizine derivatives.

The three bulky isopropylthio groups at the C1, C2, and C3 positions of the indolizine ring are expected to exhibit restricted rotation around the C-S bonds due to steric hindrance. This dynamic process can be investigated using variable temperature (VT) NMR spectroscopy. nih.gov

At low temperatures, the rotation around the C-S bonds may be slow on the NMR timescale, leading to the observation of distinct signals for non-equivalent protons or carbons within the isopropyl groups. As the temperature is increased, the rate of rotation increases. At the coalescence temperature (Tc), the distinct signals merge into a single broad peak. At higher temperatures, a single, sharp, time-averaged signal is observed. nih.gov

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the rate of the dynamic process and calculate the activation energy (ΔG‡) for the rotational barrier. csic.es Such studies would provide valuable information about the conformational flexibility of the isopropylthio substituents and the steric congestion around the indolizine core. Similar studies on other sterically hindered molecules have successfully quantified such rotational barriers. nih.govcsic.es

Computational methods, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts of a molecule. researchgate.net By comparing the experimentally observed chemical shifts with the theoretically calculated values, it is possible to further validate the proposed structure and its conformation in solution.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR parameters. researchgate.net A good correlation between the experimental and calculated chemical shifts provides strong evidence for the correctness of the structural assignment. researchgate.net Furthermore, theoretical calculations can help to understand the electronic effects of the substituents on the chemical shifts of the indolizine ring protons and carbons. For instance, DFT calculations can illustrate how different substituents affect the electron density at various positions of the indolizine core. worktribe.com

Other Advanced Spectroscopic Techniques for Electronic and Molecular Insights

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation and the nature of the chromophore. The indolizine ring system is a known chromophore, and its UV-Vis absorption spectrum is characterized by multiple bands corresponding to π-π* electronic transitions. mdpi.comnih.gov

The absorption characteristics of indolizine derivatives are significantly influenced by the nature and position of the substituents on the ring. uclm.es Electron-donating groups, such as the isopropylthio groups in this compound, are expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent indolizine. This is due to the donation of electron density from the sulfur atoms into the π-system of the indolizine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap.

The UV-Vis spectrum of this compound is therefore expected to show characteristic absorption bands in the near-UV and possibly the visible region, indicative of an extended conjugated system. The exact positions and intensities of these bands would provide a fingerprint for the electronic structure of the molecule.

Table 3: Expected UV-Visible Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π-π* | 250 - 450 | Electronic transitions within the conjugated indolizine ring system, influenced by the thioether substituents. |

This is a generalized expectation based on the literature for substituted indolizines. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight of a compound, allowing for the calculation of its elemental formula with high accuracy. mdpi.comraco.cat For a compound such as this compound, HRMS would be used to confirm its elemental composition of C₁₇H₂₃NS₃. The high mass accuracy of this technique helps to distinguish between compounds with the same nominal mass but different elemental formulas. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS framework are employed to study the fragmentation pathways of the molecular ion. raco.cat This analysis provides valuable insights into the compound's structure by identifying stable fragment ions and the neutral losses that occur upon collisional activation. For indolizine systems, fragmentation often involves the characteristic cleavage of the fused ring system and the loss of substituents. mdpi.com The presence of three isopropylthio groups would be expected to lead to specific fragmentation patterns, including the loss of isopropyl or thioisopropyl radicals.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound This table is a theoretical representation based on the expected molecular formula and common fragmentation patterns of similar compounds, as specific experimental data for this compound is not available.

| Analysis Type | Expected Information | Significance |

| Exact Mass | Measurement of the monoisotopic mass of the protonated molecule ([M+H]⁺). | Confirms the elemental formula (C₁₇H₂₃NS₃). |

| Isotopic Pattern | Analysis of the relative abundances of isotopic peaks (e.g., M+1, M+2). | Provides further confirmation of the elemental formula, especially due to the presence of sulfur isotopes (³³S, ³⁴S). mdpi.com |

| Fragmentation (MS/MS) | Identification of fragment ions resulting from the cleavage of the indolizine core and the isopropylthio substituents. | Elucidates the connectivity of the molecule and the nature of the substituent groups. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. researchgate.netnih.gov While a specific IR spectrum for this compound is not available in the searched literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure.

The IR spectrum of this compound would be characterized by several key regions:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds of the indolizine ring system would typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the three isopropyl groups would exhibit strong absorptions in the 2850-2970 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indolizine core would be observed in the 1450-1650 cm⁻¹ region.

C-S Stretching: The stretching vibrations of the carbon-sulfur bonds of the thioether linkages are typically weaker and appear in the fingerprint region, generally between 600-800 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound This table is a theoretical representation based on the known characteristic IR frequencies for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (isopropyl) | 2850 - 2970 | Stretching |

| C=C / C=N (aromatic ring) | 1450 - 1650 | Stretching |

| C-H (isopropyl) | 1370 - 1390 | Bending |

| C-S (thioether) | 600 - 800 | Stretching |

Potential Research Applications in Materials Science and Organic Electronics for 1,2,3 Tris Isopropylthio Indolizine

Applications in Organic Electronics

Organic electronics is a rapidly advancing field that utilizes carbon-based materials to create electronic devices. sigmaaldrich.com These materials offer advantages such as flexibility, low-cost manufacturing, and tunable properties. sigmaaldrich.comresearchgate.net Indolizine (B1195054) derivatives, including 1,2,3-Tris(isopropylthio)indolizine, are being explored for their potential contributions to this field. chim.itchemrxiv.org

Organic Semiconductors and Charge Transport Materials

Organic semiconductors are the foundational components of many organic electronic devices. cam.ac.uk Their ability to transport electrical charges—electrons and holes—is crucial for device performance. nih.gov The charge transport in these materials often occurs through a hopping mechanism between localized states, influenced by factors like molecular packing and electronic coupling. nih.govrsc.org

The indolizine core in this compound provides a π-conjugated system that can facilitate charge transport. chim.it The introduction of isopropylthio groups at the 1, 2, and 3 positions can further influence the electronic properties and intermolecular interactions, which are critical for efficient charge transport. researchgate.net Research into similar π-extended indolizine systems has shown their potential as active materials in organic electronic devices, suggesting that this compound could function as a p-type or ambipolar semiconductor. chemrxiv.org The efficiency of charge transport in such materials is often characterized by their charge carrier mobility, a key parameter in determining their suitability for various applications. cam.ac.uknih.gov

Table 1: Key Concepts in Organic Semiconductors

| Concept | Description | Relevance to this compound |

|---|---|---|

| Charge Transport | The movement of electrical charges (electrons and holes) through a material. researchgate.netnih.gov | The π-conjugated indolizine core is expected to facilitate charge transport. chim.it |

| Hopping Mechanism | A primary mode of charge transport in disordered organic semiconductors where charges jump between localized molecular sites. nih.gov | The arrangement and electronic coupling between indolizine molecules will determine the efficiency of hopping. |

| Charge Carrier Mobility | A measure of how quickly a charge carrier can move through a material under the influence of an electric field. cam.ac.uknih.gov | A critical parameter to be experimentally determined to assess its performance as a semiconductor. |

| P-type vs. N-type | P-type semiconductors conduct charge via positive "holes," while n-type semiconductors use negative electrons. Ambipolar materials can transport both. sigmaaldrich.comnih.gov | The electron-rich nature of the indolizine ring suggests potential p-type behavior, though functionalization can modify this. |

Photovoltaic Materials and Components for Dye-Sensitized Solar Cells

Organic photovoltaic (OPV) devices, including dye-sensitized solar cells (DSSCs), offer a promising route to low-cost solar energy conversion. sigmaaldrich.comresearchgate.net In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, often titanium dioxide (TiO2), generating a current. researchgate.net The electrolyte then regenerates the dye. researchgate.netnih.gov

Substituted indolizines have been investigated as components in DSSCs. chim.it The broad absorption spectra and tunable energy levels of indolizine derivatives make them potential candidates for use as organic sensitizers. The this compound, with its specific substituents, could have its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels engineered to match the requirements for efficient electron injection into the semiconductor and regeneration by the electrolyte.

Organic Field-Effect Transistors (OFETs) and Charge Transport Properties

Organic Field-Effect Transistors (OFETs) are fundamental building blocks for organic circuits. abo.firesearchgate.netsigmaaldrich.com An OFET consists of an organic semiconductor layer, a gate insulator, and three electrodes: source, drain, and gate. researchgate.netossila.com The performance of an OFET is highly dependent on the charge transport properties of the organic semiconductor. sigmaaldrich.com

Recently, novel indoloindolizines have been designed and synthesized, demonstrating competitive performance with ambipolar charge transport in OFETs. chemrxiv.org This suggests that this compound could also be a viable candidate for the active layer in OFETs. The isopropylthio groups may influence the molecular packing in the solid state, which in turn affects the charge carrier mobility. The performance of such devices would provide direct insight into the charge transport characteristics of this specific compound. sigmaaldrich.com

Fluorescent and Optoelectronic Materials

Many indolizine derivatives exhibit strong fluorescence, making them suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). chim.itresearchgate.netrsc.orgresearchgate.net The color and quantum yield of the fluorescence can be tuned by modifying the substituents on the indolizine core. mdpi.com

Derivatives of indolizine have been successfully used as electron-transporting host materials and as blue fluorescent emitters in OLEDs. rsc.org These materials have shown high quantum yields and good thermal and morphological stability. rsc.org The potential of this compound as a fluorescent material would need to be characterized by its emission spectrum and fluorescence quantum yield. Its electronic properties would also determine its suitability as a host or emissive material in OLEDs.

Development of Chemical Sensors Based on Reactivity and Electronic Properties

The reactivity and electronic properties of organic molecules can be harnessed to create chemical sensors. mdpi.com These sensors work by detecting changes in their optical or electronic properties upon interaction with a specific analyte. mdpi.commdpi.com

Indolizine derivatives have been utilized as fluorescent sensors for various applications. chim.it The π-electron system of the indolizine core can be perturbed by the presence of certain chemical species, leading to a change in its fluorescence, which can be used for detection. For instance, 1,2,3-triazole-based chemosensors have demonstrated the ability to act as controlled switches in logic gate applications through their fluorometric and colorimetric responses to ions. mdpi.comnih.gov Given the electron-rich nature of the sulfur atoms in the isopropylthio groups, this compound could potentially act as a sensor for metal ions or other electrophilic species. The binding of an analyte to the sulfur atoms could alter the electronic structure of the indolizine ring, resulting in a detectable change in its fluorescence or absorption spectrum.

Structure-Property Relationships for Rational Materials Design

Understanding the relationship between a molecule's structure and its resulting properties is fundamental to the rational design of new materials. gerdschroeder-turk.orgnih.govresearchgate.netmdpi.compreprints.org For organic electronic materials, this involves correlating the molecular structure with properties like charge mobility, absorption and emission wavelengths, and electronic energy levels. rsc.orgnih.gov

In the case of this compound, the key structural features include the planar indolizine core and the flexible isopropylthio side chains. The indolizine core provides the basic electronic and optical properties, while the substituents can modulate these properties. researchgate.netnih.gov

| Molecular Packing | The arrangement of molecules in the solid state is critical for intermolecular charge transport. rsc.org |

By systematically studying derivatives with different alkylthio groups or other substituents, a deeper understanding of the structure-property relationships for this class of materials can be developed. This knowledge is crucial for designing new indolizine-based molecules with optimized properties for specific applications in organic electronics and beyond. gerdschroeder-turk.orgresearchgate.netnih.gov

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes to Access More Diverse Tris(isopropylthio)indolizine Derivatives

The existing synthesis of 1,2,3-Tris(isopropylthio)indolizine provides a foundational method, but future research should focus on developing more sustainable and versatile synthetic strategies. Conventional methods for synthesizing indolizine (B1195054) derivatives often rely on expensive catalysts like palladium and may require harsh conditions and hazardous solvents. ijettjournal.org There is a growing emphasis on "green chemistry" approaches to mitigate environmental impact and improve efficiency. nih.govijettjournal.org

Future synthetic efforts could explore:

Catalyst-Free or Alternative Catalyst Systems: Investigating metal-free reaction pathways or employing more abundant and less toxic metal catalysts, such as copper or iron, could provide more sustainable alternatives to the Grignard-based synthesis. mdpi.com For instance, a copper-catalyzed, three-component reaction of pyridine (B92270), acetophenone, and a suitable sulfur-containing olefin analogue could be explored. semanticscholar.org

One-Pot and Multicomponent Reactions: Designing one-pot syntheses starting from simple, commercially available precursors would enhance synthetic efficiency. A multicomponent approach, potentially involving a pyridine derivative, an activated sulfur-containing species, and an alkyne, could rapidly generate a library of diverse 1,2,3-tris(thioalkyl)indolizine derivatives. nih.govnih.gov

Biocatalysis: The use of enzymes, such as lipases from Candida antarctica, has been shown to effectively catalyze the formation of the indolizine core in aqueous media. nih.gov Adapting biocatalytic methods for the synthesis of thio-substituted indolizines could offer an environmentally benign route with high regioselectivity. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Alternative Metal Catalysis (e.g., Cu, Fe) | Lower cost, reduced toxicity, milder reaction conditions. mdpi.comsemanticscholar.org | Optimization of catalyst systems and reaction conditions for sulfur-containing substrates. |

| Multicomponent Reactions | High atom economy, rapid generation of diverse derivatives. nih.govnih.gov | Design of novel reaction cascades incorporating thioether functionalities. |

| Biocatalysis | Environmentally friendly (aqueous media), high selectivity. nih.gov | Screening and engineering of enzymes for compatibility with sulfur-containing precursors. |

Advanced Functionalization Strategies for Tailored Electronic and Optical Properties

The functionalization of the indolizine core is crucial for fine-tuning its properties for specific applications. bohrium.com For this compound, functionalization could occur at the pyridine ring or potentially through modification of the isopropylthio groups themselves.

Key future research avenues include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials. bohrium.comresearchgate.net Research should target the selective functionalization of the C-5, C-6, C-7, and C-8 positions of the pyridine ring of the this compound scaffold. Methods like regioselective lithiation followed by reaction with various electrophiles could introduce new functional groups, such as formyl or iodo groups, which can serve as handles for further transformations like Suzuki cross-coupling. mdpi.com

Introduction of Electron-Withdrawing/Donating Groups: Systematically introducing a range of substituents with varying electronic effects onto the pyridine ring would allow for precise modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This is critical for tailoring the compound for applications in organic electronics.

Modification of the Thioether Substituents: While challenging, exploring the chemistry of the isopropylthio groups could open new avenues. Oxidation of the sulfur atoms to sulfoxides or sulfones would dramatically alter the electronic properties of the indolizine ring system.

Deeper Computational Exploration of Electronic Structure, Excited States, and Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of novel compounds. For this compound, computational studies are essential to guide synthetic efforts and understand its fundamental properties.

Future computational work should focus on:

Electronic Structure and Aromaticity: Calculating the HOMO-LUMO gap, electron density distribution, and aromaticity of the core structure. This will provide insight into the influence of the three electron-donating isopropylthio groups on the electronic character of the indolizine system. researchgate.net

Spectroscopic Properties: Predicting absorption and emission spectra to understand its potential as a fluorescent material. Studies on related sulfur-containing indolizine derivatives, such as pentathiepino[6,7-a]indolizines, have shown that substituents can dramatically influence the electronic structure and spectroscopic output. nih.gov

Reaction Mechanisms: Modeling reaction pathways, such as the known [8+2] cycloaddition, can elucidate the mechanism and help predict reactivity with other reagents. hse.ru This could also guide the design of new reactions and functionalization strategies.

Molecular Docking: If biological applications are considered, in silico docking studies can predict binding affinities to therapeutic targets, as has been done for other indolizine derivatives against targets like the enoyl-acyl-carrier-protein reductase in Mycobacterium tuberculosis. nih.gov

Exploration of Emerging Applications in Advanced Functional Materials

The unique electronic structure anticipated for this compound, arising from the combination of the electron-rich pyrrole (B145914) ring, the electron-deficient pyridine ring, and the polarizable sulfur atoms, makes it a promising candidate for various advanced materials.

Potential application areas to explore include:

Organic Electronics: Indolizine derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. mdpi.comsemanticscholar.orgrsc.org The presence of sulfur atoms in this compound could enhance intermolecular interactions and charge transport properties, making its derivatives interesting candidates for organic field-effect transistors (OFETs) or photovoltaic devices. semanticscholar.org

Fluorescent Materials: Many indolizine derivatives are highly fluorescent. researchgate.netresearchgate.net The effect of the three isopropylthio groups on the photophysical properties of the indolizine core is unknown. Research into the fluorescence quantum yields, lifetimes, and sensitivity to the local environment (solvatochromism) could lead to the development of novel fluorescent probes or labels.

Sensors: The electron-rich nature of the compound, particularly the sulfur atoms, could make it a suitable platform for developing chemosensors for detecting metal ions or electrophilic species.

| Potential Application | Key Property to Investigate | Rationale |

| Organic Semiconductors | Charge carrier mobility, HOMO/LUMO levels, solid-state packing. | Sulfur atoms can promote intermolecular S-S interactions, facilitating charge transport. semanticscholar.org |

| Fluorescent Probes | Quantum yield, solvatochromism, Stokes shift. | The indolizine core is a known fluorophore; thioether groups can modulate its photophysical properties. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence efficiency, emission color purity. | Functionalized indolizines have been successfully used as emitters in OLEDs. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.